MYCi361 is a small molecule compound recognized for its potential as a therapeutic agent targeting the MYC oncogene, which plays a significant role in various cancers. MYC is a transcription factor that regulates genes involved in cell proliferation, metabolism, and apoptosis. The inhibition of MYC activity has emerged as a promising strategy in cancer treatment due to its association with tumor growth and progression.
MYCi361 was identified through a pharmacophore model designed to discover MYC inhibitors. It belongs to a class of compounds specifically developed to disrupt the interaction between MYC and its obligate partner, MAX (Myc-associated factor X). This disruption is crucial as the MYC/MAX complex is essential for the transcriptional activity of MYC, making it a vital target for cancer therapies aimed at reducing MYC-driven tumorigenesis .
The synthesis of MYCi361 involves several steps that utilize organic chemistry techniques. The initial phase typically includes the reaction of specific precursors under controlled conditions to yield the desired compound. For instance, one method involves sonication-assisted reactions where carbon disulfide and substituted aromatic aldehydes are combined in the presence of triethylamine and ethyl bromoacetate .
The synthesis process is monitored using Thin Layer Chromatography (TLC) to ensure the completion of reactions, followed by purification techniques such as recrystallization or chromatography to isolate MYCi361 in its pure form .
MYCi361's molecular structure features specific functional groups that facilitate its interaction with the MYC protein. Detailed structural data can be obtained from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the molecular weight and structural integrity of the compound. For instance, MYCi361 has been characterized by its distinct peaks in NMR spectra, indicating the presence of various functional groups that contribute to its biological activity .
The reactivity of MYCi361 is primarily attributed to its ability to bind selectively to the MYC protein, leading to alterations in protein stability and function. In vitro assays have demonstrated that treatment with MYCi361 results in a significant reduction in MYC protein levels without affecting MYC mRNA levels, suggesting that it promotes degradation of the MYC protein rather than inhibiting its transcription .
Further analysis indicates that MYCi361 enhances phosphorylation at threonine 58 (pT58) while not affecting serine 62 phosphorylation (pS62), which is critical for targeting MYC for proteasomal degradation . This mechanism underscores the compound's role in destabilizing the MYC/MAX complex.
The primary mechanism through which MYCi361 exerts its effects involves disrupting the dimerization of MYC with MAX, thereby inhibiting its transcriptional activity. This disruption leads to decreased expression of genes regulated by MYC, particularly those involved in cell cycle progression and metabolism. Gene Set Enrichment Analysis has shown that treatment with MYCi361 significantly downregulates multiple MYC target genes associated with cell cycle regulation, including cyclins and cyclin-dependent kinases .
Moreover, RNA sequencing data reveal that MYCi361 treatment alters gene expression profiles in cancer cells, promoting cell cycle arrest and apoptosis .
MYCi361 exhibits specific physical properties such as solubility, melting point, and stability under various conditions. These properties are essential for determining its viability as a therapeutic agent. For example, solubility studies indicate that it can be effectively formulated for biological assays. Additionally, stability assessments under physiological conditions help predict its behavior in vivo .
Chemical properties include its reactivity profile with various biomolecules, particularly proteins involved in oncogenic signaling pathways. The compound's ability to selectively bind to the MYC protein without affecting other cellular processes is a critical aspect of its design .
MYCi361 has significant potential applications in cancer research and therapy. Its primary use is as an experimental tool to study the role of MYC in tumor biology. By inhibiting MYC function, researchers can elucidate the pathways regulated by this oncogene and explore new therapeutic strategies for cancers characterized by aberrant MYC activity.
In preclinical studies, MYCi361 has demonstrated efficacy in reducing tumor growth across various cancer models, highlighting its potential as a lead compound for drug development targeting MYC-driven malignancies . Additionally, ongoing research aims to further characterize its pharmacokinetics and optimize its formulation for clinical use.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3